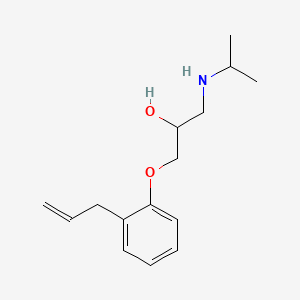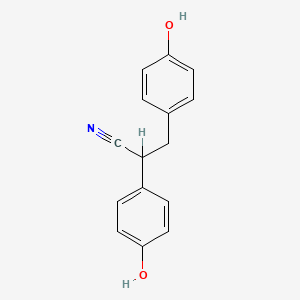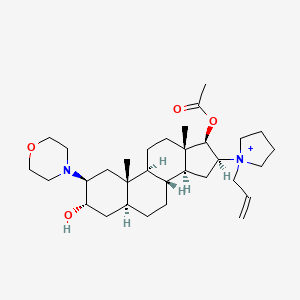
2-Mpmdq
Overview
Description
Preparation Methods
The synthesis of 2-MPMDQ involves several steps, starting with the preparation of the core quinazoline structure. The synthetic route typically includes:
Step 1: Formation of the quinazoline core through a cyclization reaction.
Step 2: Introduction of the piperazine moiety via nucleophilic substitution.
Step 3: Final modifications to introduce the methoxyphenyl group.
The reaction conditions often involve the use of organic solvents such as dimethylformamide and catalysts like palladium on carbon. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-MPMDQ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to its corresponding dihydroquinazoline.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring, altering the compound’s pharmacological properties.
Common reagents and conditions used in these reactions include organic solvents, mild temperatures, and specific catalysts to ensure selective transformations .
Scientific Research Applications
2-MPMDQ has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of alpha-1 adrenergic receptor antagonists.
Biology: The compound is employed in research on adrenergic signaling pathways and their role in various physiological processes.
Medicine: this compound is investigated for its potential use in treating hypertension and related cardiovascular conditions.
Mechanism of Action
2-MPMDQ exerts its effects by selectively binding to and inhibiting alpha-1 adrenergic receptors. This inhibition prevents the usual action of endogenous catecholamines like norepinephrine, leading to vasodilation and a subsequent reduction in blood pressure. The molecular targets include the alpha-1 adrenergic receptors, and the pathways involved are primarily related to adrenergic signaling .
Comparison with Similar Compounds
2-MPMDQ is unique due to its high selectivity for alpha-1 adrenergic receptors over alpha-2 adrenergic receptors. Similar compounds include:
Prazosin: Another alpha-1 adrenergic receptor antagonist but with a different chemical structure.
Terazosin: Similar in function but differs in its pharmacokinetic properties.
Doxazosin: Also an alpha-1 adrenergic receptor antagonist, used in the treatment of hypertension and benign prostatic hyperplasia.
Compared to these compounds, this compound offers a higher selectivity ratio, making it a more targeted therapeutic agent .
Properties
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-25-19-8-4-3-7-18(19)22-24-17(16-28(22)23(25)29)15-26-11-13-27(14-12-26)20-9-5-6-10-21(20)30-2/h3-10,17H,11-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULFYKAESNCMFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=NC(CN3C1=O)CN4CCN(CC4)C5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1662854.png)










